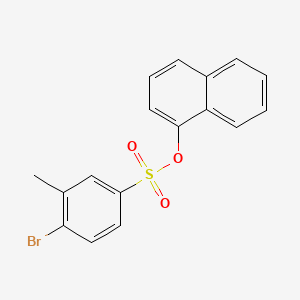
Naphthalen-1-yl 4-bromo-3-methylbenzenesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Naphthalen-1-yl 4-bromo-3-methylbenzenesulfonate is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is synthesized using a specific method and has been studied extensively to understand its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
作用機序
The mechanism of action of Naphthalen-1-yl 4-bromo-3-methylbenzenesulfonate is not fully understood, but it is believed to work by inhibiting specific enzymes or receptors in the body. This compound has been shown to have anti-inflammatory and analgesic effects, which may be due to its ability to inhibit the production of prostaglandins and other inflammatory mediators.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. This compound has been shown to have anti-inflammatory and analgesic effects, as mentioned earlier. It has also been shown to have antifungal and antibacterial properties. Additionally, this compound has been shown to have antioxidant properties, which may make it useful in the development of new materials for energy storage and conversion.
実験室実験の利点と制限
Naphthalen-1-yl 4-bromo-3-methylbenzenesulfonate has several advantages for lab experiments. This compound is easy to synthesize using a specific method, and it is stable under normal laboratory conditions. Additionally, this compound has been shown to have a variety of biochemical and physiological effects, which make it useful in a variety of scientific research applications.
However, there are also limitations associated with the use of this compound in lab experiments. This compound may have limited solubility in certain solvents, which can make it difficult to work with in certain experiments. Additionally, the mechanism of action of this compound is not fully understood, which can make it difficult to interpret experimental results.
将来の方向性
There are several future directions for the study of Naphthalen-1-yl 4-bromo-3-methylbenzenesulfonate. One direction is the development of new materials for energy storage and conversion. This compound has been shown to have antioxidant properties, which may make it useful in the development of new materials for energy storage and conversion.
Another direction is the study of the mechanism of action of this compound. Understanding the mechanism of action of this compound can help researchers develop new compounds with similar or improved properties.
Conclusion:
In conclusion, this compound is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is synthesized using a specific method and has been studied extensively to understand its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. This compound has several advantages for lab experiments, but there are also limitations associated with its use. There are several future directions for the study of this compound, including the development of new materials for energy storage and conversion and the study of the mechanism of action of this compound.
合成法
Naphthalen-1-yl 4-bromo-3-methylbenzenesulfonate is synthesized using a specific method that involves the reaction of 4-bromo-3-methylbenzenesulfonyl chloride with naphthalene in the presence of a base. The reaction occurs at room temperature and produces the desired product in high yield. This synthesis method has been optimized to produce high-quality this compound that can be used in scientific research.
科学的研究の応用
Naphthalen-1-yl 4-bromo-3-methylbenzenesulfonate has been studied extensively for its potential applications in various scientific fields. This compound has been used in the synthesis of other compounds, such as pharmaceuticals and agrochemicals. It has also been studied for its potential applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Additionally, this compound has been used in the development of new materials for energy storage and conversion.
特性
IUPAC Name |
naphthalen-1-yl 4-bromo-3-methylbenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrO3S/c1-12-11-14(9-10-16(12)18)22(19,20)21-17-8-4-6-13-5-2-3-7-15(13)17/h2-11H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTXKTEVIUVAZHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)OC2=CC=CC3=CC=CC=C32)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrO3S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.3 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-cyclopropyl-N-(1,1-dioxothiolan-3-yl)-2-[4-(2-hydroxyphenyl)piperazin-1-yl]acetamide](/img/structure/B7453838.png)


![2-[[2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)acetyl]amino]-N-(1-phenylethyl)benzamide](/img/structure/B7453872.png)
![2-[[4-(3-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(1-naphthalen-1-ylethyl)acetamide](/img/structure/B7453873.png)
![N-[1-(1,3-benzothiazol-2-yl)ethyl]-N,2,3-trimethyl-2,3-dihydro-1-benzofuran-7-carboxamide](/img/structure/B7453878.png)
![3-(3-Bromophenyl)bicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B7453884.png)
![3-[[1-(1,3-Benzothiazol-2-yl)ethyl-methylamino]methyl]-6-methyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7453885.png)
![1-[3-(2-Thiophen-2-ylpyrrolidine-1-carbonyl)phenyl]pyrrolidine-2,5-dione](/img/structure/B7453889.png)
![5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylic acid hydrochloride](/img/structure/B7453898.png)
![N-[[4-[(3-chloro-2-methylphenyl)carbamoyl]phenyl]methyl]thiophene-2-carboxamide](/img/structure/B7453901.png)


